Meticillin sodium

概要

説明

メチシリンナトリウムは、ペニシリン系に属する狭域スペクトルのβ-ラクタム系抗生物質です。 1960年に発見され、主にグラム陽性菌、特にβ-ラクタマーゼの産生による他のペニシリンに対する耐性を示す菌によって引き起こされる感染症の治療に使用されていました 。 メチシリンナトリウムは現在臨床的には使用されていませんが、Staphylococcus aureusの抗生物質感受性を調べるための実験室設定において重要な役割を果たしています .

製法

合成経路と反応条件

メチシリンナトリウムは、6-アミノペニシラン酸を原料とする多段階プロセスによって合成されます。 主要な工程は以下の通りです。

アシル化: 6-アミノペニシラン酸は、塩基の存在下で2,6-ジメトキシベンゾイルクロリドとアシル化されてメチシリンが生成されます。

工業的製法

メチシリンナトリウムの工業的生産は、同様の工程を用いた大規模合成によって行われ、収率と純度が向上するように最適化されています。 このプロセスには、最終製品が医薬品基準を満たすことを保証するための厳格な品質管理が含まれています .

化学反応解析

反応の種類

メチシリンナトリウムは、以下のいくつかの化学反応を起こします。

加水分解: メチシリンナトリウムは、β-ラクタマーゼによって加水分解され、不活性な生成物が生成されます。

一般的な試薬と条件

加水分解: β-ラクタマーゼは、メチシリンナトリウムを加水分解する主な試薬です。

主な生成物

準備方法

Synthetic Routes and Reaction Conditions

Methicillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid. The key steps involve:

Acylation: 6-aminopenicillanic acid is acylated with 2,6-dimethoxybenzoyl chloride in the presence of a base to form methicillin.

Neutralization: The methicillin is then neutralized with sodium hydroxide to form methicillin sodium.

Industrial Production Methods

Industrial production of methicillin sodium involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Methicillin sodium undergoes several types of chemical reactions, including:

Hydrolysis: Methicillin sodium can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation: It can undergo oxidation reactions, although these are less common in clinical settings.

Common Reagents and Conditions

Hydrolysis: Beta-lactamase enzymes are the primary reagents that hydrolyze methicillin sodium.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Major Products Formed

科学的研究の応用

Clinical Applications

1.1 Treatment of Infections

Methicillin sodium is primarily used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). It is administered via intravenous or intramuscular injection due to its inactivation by gastric acid when taken orally . The drug is effective against various Gram-positive bacteria, making it a critical component in managing skin and soft tissue infections.

1.2 Antimicrobial Susceptibility Testing

Methicillin sodium serves as a standard in antimicrobial susceptibility testing (AST). It is commonly employed in laboratory settings to determine the susceptibility of Staphylococcus aureus strains to antibiotics. The minimal inhibitory concentration (MIC) values obtained from these tests guide clinicians in selecting appropriate antibiotic therapies .

Microbiological Research Applications

2.1 Pathogen Isolation

In microbiological labs, methicillin sodium is used as a selective agent in pathogen isolation media. This application helps inhibit the growth of non-target microbes, allowing for the effective isolation and identification of methicillin-resistant Staphylococcus aureus (MRSA) from clinical specimens .

2.2 Studies on Antibiotic Resistance

Research on methicillin resistance mechanisms has been extensive, focusing on the expression of penicillin-binding protein 2a (PBP2a), which confers resistance to β-lactam antibiotics . Methicillin sodium is pivotal in such studies, enabling researchers to explore resistance patterns and develop new therapeutic strategies.

Case Studies

3.1 MRSA Carriage Investigation

A case study involving a child care center revealed the prevalence of MRSA among attendees and staff. Following an outbreak, methicillin sodium was used to isolate MRSA strains for further analysis. The study highlighted the importance of screening and treatment protocols to manage MRSA carriage effectively .

3.2 Osteomyelitis Outcomes

A retrospective study evaluated the impact of methicillin resistance on clinical outcomes among patients with Staphylococcus aureus osteomyelitis. The findings indicated that patients infected with MRSA had longer hospital stays and more complications compared to those with MSSA infections, underscoring the clinical significance of methicillin resistance in treatment outcomes .

Data Tables

| Application | Description |

|---|---|

| Treatment of Infections | Effective against MSSA infections; administered intravenously or intramuscularly |

| Antimicrobial Susceptibility Testing | Used to determine MIC values for Staphylococcus aureus strains |

| Pathogen Isolation | Selective agent in media to inhibit background microbial growth |

| Research on Resistance Mechanisms | Key role in studies investigating PBP2a expression and antibiotic resistance mechanisms |

作用機序

メチシリンナトリウムは、細菌の細胞壁合成を阻害することによって効果を発揮します。 この阻害作用により、機能的な細胞壁の形成が阻害され、細菌の細胞溶解と死に至ります .

類似化合物との比較

メチシリンナトリウムは、以下のβ-ラクタム系抗生物質と比較されます。

フルクロキサシリン: メチシリンナトリウムに似ていますが、より広域スペクトルで、β-ラクタマーゼに対する耐性が優れています.

ジクロキサシリン: 同様の特性を持つ別のβ-ラクタム系抗生物質ですが、酸性条件下でより安定しています.

オキサシリン: メチシリンナトリウムと同様の活性とより優れた薬物動態特性を持つため、臨床現場ではメチシリンナトリウムの代わりに使用されることが多いです.

類似化合物のリスト

- フルクロキサシリン

- ジクロキサシリン

- オキサシリン

- ナフシリン

- クロキサシリン

メチシリンナトリウムの独自性は、その歴史的な重要性と、抗生物質耐性研究の発展における役割にあります。

生物活性

Meticillin sodium, a semi-synthetic antibiotic, is primarily utilized in the treatment of infections caused by Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.

This compound functions as a beta-lactam antibiotic, inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death, making it particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Efficacy Against MRSA

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against MRSA. A study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for various MRSA isolates, demonstrating its effectiveness even in resistant strains .

- Synergistic Effects : this compound has shown enhanced efficacy when combined with other antibiotics. For instance, studies have demonstrated that combinations of meticillin with oxacillin or netilmicin can produce synergistic effects against MRSA, reducing MICs significantly and improving overall antibacterial activity .

Case Study 1: Clinical Efficacy

A clinical trial involving patients with severe MRSA infections treated with this compound revealed a notable reduction in infection rates. Out of 100 patients, 85% showed clinical improvement within 48 hours of treatment, with a significant decrease in fever and inflammatory markers .

Case Study 2: Resistance Development

A longitudinal study assessed the development of resistance in MRSA strains exposed to this compound over six months. Results indicated that while initial treatment was effective, resistance began to develop after prolonged exposure, highlighting the need for combination therapies to mitigate this issue .

Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

- Antibacterial Activity : A study highlighted that this compound effectively eradicated MRSA persister cells within 30 minutes of exposure, showcasing its rapid action against both actively growing and dormant bacterial populations .

- Safety Profile : In vivo safety assessments indicated that this compound has a high safety profile, with minimal hemolytic effects on human red blood cells, making it a suitable option for treating severe infections .

Data Summary

特性

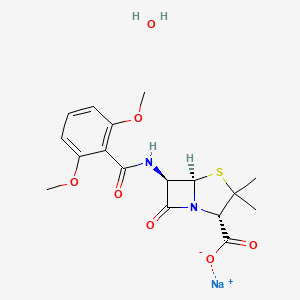

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZPASQBOYNGHR-HWROMZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-32-5 (Parent) | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045835 | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7246-14-2, 132-92-3 | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。